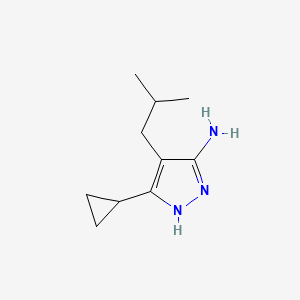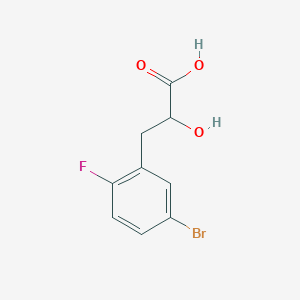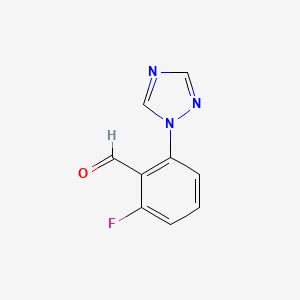![molecular formula C9H9BrO2 B13275797 1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13275797.png)
1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H9BrO2. It is characterized by the presence of a brominated furan ring attached to a cyclopropane carbaldehyde moiety.
Preparation Methods
The synthesis of 1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Cyclopropane: The brominated furan is then subjected to a cyclopropanation reaction using diazomethane or a similar reagent to form the cyclopropane ring.
Introduction of Carbaldehyde Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-car
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
1-[(5-bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-7(5-12-8)4-9(6-11)1-2-9/h3,5-6H,1-2,4H2 |
InChI Key |
IEPVBTVMRRGFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=COC(=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Methylsulfonyl)benzoyl]piperazine](/img/structure/B13275725.png)


![1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol](/img/structure/B13275741.png)
![methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13275748.png)
amine](/img/structure/B13275753.png)

![4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13275768.png)

![2-[1-Methyl-5-(propan-2-YL)-1H-1,2,3-triazol-4-YL]acetic acid](/img/structure/B13275787.png)

![2-[(Cyclopropylmethyl)amino]propane-1,3-diol](/img/structure/B13275803.png)
![3-[(5-Methylfuran-2-yl)methyl]pyrrolidine](/img/structure/B13275809.png)
